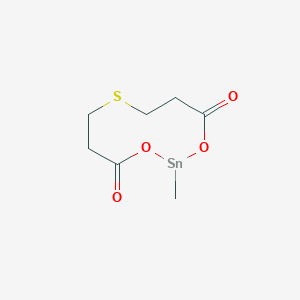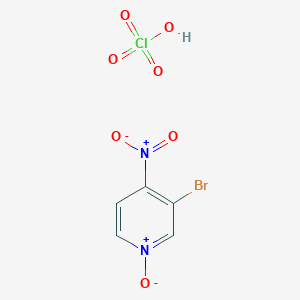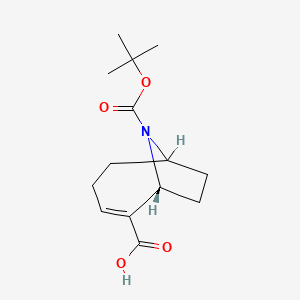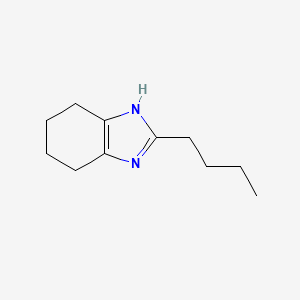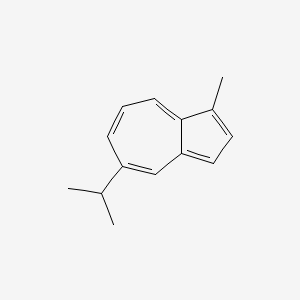![molecular formula C13H12O3S B14289650 Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- CAS No. 116589-61-8](/img/structure/B14289650.png)
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- is a chemical compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a methylsulfonyl group and an ethanone moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- typically involves multiple steps. One common method includes the following steps :
Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride: This step involves the reaction of 4-(methylthio)benzyl alcohol with hydrochloric acid.
Formation of 4-(methylthio)phenylacetonitrile: The 4-(methylthio)benzyl chloride is then reacted with an alkali metal cyanide.
Condensation with 6-methylnicotinic ester: The resulting 4-(methylthio)phenylacetonitrile is condensed with 6-methylnicotinic ester to form 3-[2-(4-methylthio)phenyl]-2-cyanoacetyl(6-methyl)pyridine.
Hydrolysis and Decarboxylation: This intermediate is hydrolyzed and decarboxylated under acidic conditions to yield 3-[2-(4-methylthio)phenyl)acetyl(6-methyl)pyridine.
Oxidation: Finally, the compound is oxidized to produce Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone, 4’-methyl-:
1-(4-Methylphenyl)-1-ethanone: This compound is structurally similar but does not contain the methylsulfonyl group.
Uniqueness
Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]- is unique due to the presence of both the naphthalene ring and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
116589-61-8 |
|---|---|
Fórmula molecular |
C13H12O3S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O3S/c1-9(14)10-7-8-13(17(2,15)16)12-6-4-3-5-11(10)12/h3-8H,1-2H3 |
Clave InChI |
BPPGPNVDNMBHTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


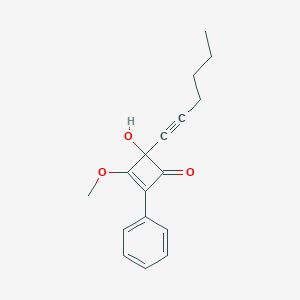
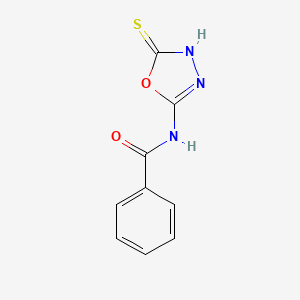
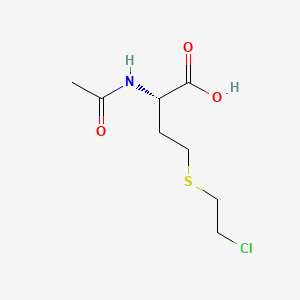
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
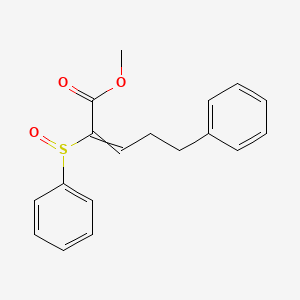
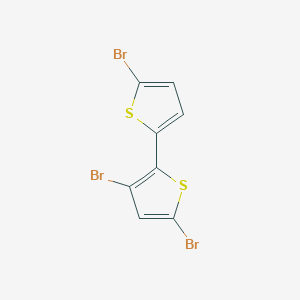
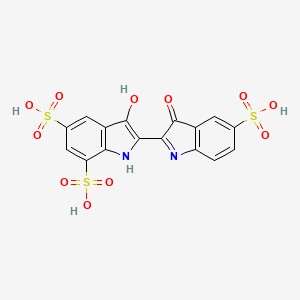
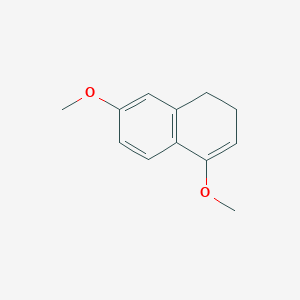
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
